molecular formula C23H16BrF3N2S B2520302 2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226450-42-5

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2520302
CAS No.: 1226450-42-5
M. Wt: 489.35
InChI Key: GEJLYQAELJJJTF-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a benzylthio group, a bromophenyl group, and a trifluoromethylphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Uniqueness

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2S/c24-19-11-9-17(10-12-19)21-14-28-22(30-15-16-5-2-1-3-6-16)29(21)20-8-4-7-18(13-20)23(25,26)27/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLYQAELJJJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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